(S)-2-Benzhydrylpyrrolidine hydrochloride
Description
Significance of Chiral Nitrogen Heterocycles as Chiral Catalysts and Building Blocks
Chiral nitrogen heterocycles, such as pyrrolidine (B122466) derivatives, are of paramount importance in asymmetric synthesis. Their rigid cyclic structure provides a well-defined chiral environment, making them highly effective as organocatalysts. nih.gov These catalysts can activate substrates through the formation of transient chiral intermediates, such as enamines and iminium ions, guiding the approach of a reactant to a specific face of the molecule and thus dictating the stereochemical outcome of the reaction. chem-station.com
Beyond their catalytic role, these heterocycles are valuable chiral building blocks. Originating from the "chiral pool" – readily available and inexpensive enantiopure natural products like the amino acid L-proline – they can be incorporated into the final structure of a target molecule, imparting the desired chirality. rsc.orgnih.gov The pyrrolidine ring is a common motif in a multitude of natural products and pharmaceutical agents, including drugs like Vernakalant and Captopril. nih.gov
Evolution of Chiral Pyrrolidine Derivatives in Organic Synthesis
The journey of chiral pyrrolidine derivatives in organic synthesis began with the pioneering work on proline-catalyzed aldol (B89426) reactions. thieme-connect.de This marked the dawn of modern organocatalysis, demonstrating that a simple, metal-free organic molecule could induce high levels of stereoselectivity. This discovery sparked extensive research into modifying the basic proline scaffold to fine-tune its catalytic activity and expand its applicability.
A significant breakthrough came in 2005 with the independent development of diarylprolinol silyl (B83357) ethers by the research groups of Jørgensen and Hayashi. chem-station.comacs.orgnih.gov These catalysts, often referred to as Jørgensen-Hayashi catalysts, feature a bulky diarylmethyl group at the 2-position of the pyrrolidine ring. This structural modification proved to be highly effective, leading to catalysts that are generally more active and soluble in organic solvents than proline itself. chem-station.com The (S)-2-Benzhydrylpyrrolidine core is central to this class of catalysts, which have demonstrated remarkable efficiency in a wide array of asymmetric transformations, including Michael additions, aldol reactions, and Diels-Alder reactions. nih.govthieme-connect.deacs.org
The general mechanism involves the pyrrolidine's secondary amine reacting with a carbonyl compound (an aldehyde or ketone) to form a nucleophilic enamine or an electrophilic iminium ion. The bulky benzhydryl group effectively shields one face of this intermediate, directing the incoming reactant to the other face and thereby ensuring high enantioselectivity. nih.gov
Current Research Landscape of (S)-2-Benzhydrylpyrrolidine Hydrochloride
This compound, with the chemical formula C₁₇H₂₀ClN, is the hydrochloride salt of the parent amine, (S)-2-Benzhydrylpyrrolidine. rsc.orgnih.gov This parent amine is a direct structural analog of the catalytically active part of the celebrated Jørgensen-Hayashi catalysts, differing by the absence of a hydroxyl or silyloxy group on the benzhydryl moiety.
Synthesis: The synthesis of such chiral pyrrolidines typically starts from the naturally occurring amino acid, L-proline. A common synthetic route involves the reaction of L-proline with chloroacetyl chloride, followed by further transformations. organic-chemistry.org More complex derivatives can be prepared through multi-step sequences, often involving the protection of the amine, reaction with Grignard reagents to install the benzhydryl group, and subsequent deprotection. mdpi.com
Catalytic Applications: While direct reports on the use of this compound as a primary catalyst are less common than for its prolinol-derived cousins, its parent amine falls squarely into the class of diarylmethyl-pyrrolidine organocatalysts. It is expected to catalyze asymmetric reactions via the same enamine and iminium ion activation modes. Research on closely related catalysts provides a strong indication of its potential applications and efficacy.
For instance, pyrrolidine-based catalysts are workhorses for the asymmetric Michael addition of ketones to nitroolefins and the direct asymmetric aldol reaction. The data below, derived from studies on structurally similar bifunctional pyrrolidine catalysts, illustrates the high levels of stereoselectivity that can be achieved.
| Reaction Type | Catalyst Type | Substrates | Diastereomeric Ratio (dr) | Enantiomeric Excess (ee) |
| Michael Addition | Pyrrolidine-Thiourea | Ketone + Chalcone | up to 99:1 | up to 94% |
| Michael Addition | Bifunctional Pyrrolidine | Ketone + Nitroolefin | up to 98:2 | up to 99% |
| Aldol Reaction | Bifunctional Pyrrolidine | Aldehyde + Ketone | >19:1 | up to >99% |
This table presents typical results for asymmetric reactions catalyzed by pyrrolidine-based organocatalysts structurally related to (S)-2-Benzhydrylpyrrolidine. Data sourced from references researchgate.netnih.govrsc.org.
Current research continues to explore the structure-function relationships of these catalysts, creating libraries of derivatives to fine-tune their performance in specific reactions. nih.gov The focus is often on modifying the aryl groups or the pyrrolidine ring to enhance selectivity and reactivity. Given its fundamental structure, (S)-2-Benzhydrylpyrrolidine and its hydrochloride salt remain key reference points and potential starting materials for the development of new, more sophisticated organocatalysts.
Structure
2D Structure
3D Structure of Parent
Properties
IUPAC Name |
(2S)-2-benzhydrylpyrrolidine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19N.ClH/c1-3-8-14(9-4-1)17(16-12-7-13-18-16)15-10-5-2-6-11-15;/h1-6,8-11,16-18H,7,12-13H2;1H/t16-;/m0./s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KTGRJTGIWVDSKZ-NTISSMGPSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(NC1)C(C2=CC=CC=C2)C3=CC=CC=C3.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C[C@H](NC1)C(C2=CC=CC=C2)C3=CC=CC=C3.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20ClN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
273.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
188398-87-0 | |
| Record name | 2-Diphenylmethylpyrrolidine hydrochloride, (S)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0188398870 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2-DIPHENYLMETHYLPYRROLIDINE HYDROCHLORIDE, (S)- | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/V86M2KT2X9 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Advanced Synthetic Methodologies for S 2 Benzhydrylpyrrolidine Hydrochloride
Enantioselective Routes to the Pyrrolidine (B122466) Core
The direct synthesis of the (S)-enantiomer of 2-benzhydrylpyrrolidine relies on establishing the stereogenic center at the C2 position of the pyrrolidine ring. This is achieved through several sophisticated strategies, including asymmetric catalysis, the use of chiral auxiliaries, and enzymatic processes.
Asymmetric Catalysis in Precursor Synthesis
Asymmetric catalysis is a powerful strategy for synthesizing chiral molecules, where a small amount of a chiral catalyst creates a large quantity of an enantiomerically enriched product. nih.gov Transition metal catalysts, particularly those based on rhodium and iridium, are prominent in the synthesis of chiral pyrrolidines. acs.orgchemrxiv.org These methods often involve the asymmetric cyclization or hydrogenation of prochiral precursors.
In a typical approach, a nitrogen-tethered alkyne-enoate can undergo an asymmetric arylative cyclization with an arylboronic acid, catalyzed by a rhodium complex bearing a chiral ligand. acs.org The chiral ligand, often a C1-symmetric diene, coordinates to the metal center and creates a chiral environment that directs the formation of one enantiomer over the other, leading to high enantioselectivity. acs.orgnih.gov Similarly, iridium-catalyzed reductive generation of azomethine ylides from lactam precursors, followed by a [3+2] dipolar cycloaddition, provides a pathway to highly functionalized and complex pyrrolidine structures. unife.it The choice of metal, chiral ligand, and reaction conditions is critical for achieving high yield and enantiomeric excess (ee).
| Catalytic System | Reaction Type | Substrate Type | Key Feature | Reported Selectivity |
|---|---|---|---|---|
| Rhodium / Chiral Diene Ligand | Asymmetric Arylative Cyclization | Nitrogen-tethered alkyne-enoate | Forms two C-C bonds and one stereocenter in a single step. acs.org | Good to high enantioselectivities (ee). |
| Iridium / Vaska's Complex | Reductive Azomethine Ylide Generation | Lactam precursors | Allows for [3+2] cycloadditions to build the pyrrolidine ring. unife.it | High diastereoselectivity. |
| Palladium / Chiral Diphosphine Ligand (e.g., BINAP) | Asymmetric Allylation | Achiral anilide precursors | Creates C-N atropisomers which can be precursors to chiral heterocycles. nih.gov | Variable enantioselectivities. |
| Rhodium / Chiral Phosphoric Acid | [2+2+2] Cycloaddition | 1,6-diynes and ynamides | Constructs an aromatic ring atroposelectively as a precursor strategy. nih.gov | High enantioselectivity. |
Chiral Auxiliary-Mediated Transformations
The chiral auxiliary approach involves covalently attaching a chiral molecule to an achiral substrate. youtube.com This auxiliary then directs the stereochemical outcome of a subsequent reaction, after which it is cleaved to yield the desired enantiomerically enriched product. This method is highly effective for controlling stereochemistry in nucleophilic additions and alkylations. youtube.comsemanticscholar.org
A prominent example involves the use of Evans-type oxazolidinone auxiliaries. nih.gov An achiral N-acyl oxazolidinone can be prepared, and the auxiliary then sterically guides the approach of a nucleophile or electrophile to one face of the molecule. For the synthesis of substituted pyrrolidines, an N-acyliminium ion bearing a pyrrolidine-based chiral auxiliary can undergo diastereoselective nucleophilic addition. scilit.com The stereochemical bias is induced by the auxiliary, which, after the key bond formation, can be removed to provide the desired (S)-2-substituted pyrrolidine. The efficiency of the auxiliary and the ease of its removal are key considerations in this synthetic strategy. semanticscholar.org
| Chiral Auxiliary | Reaction Type | Mechanism of Control | Cleavage Method | Typical Selectivity |
|---|---|---|---|---|
| Evans' Oxazolidinones | Aldol (B89426) Addition / Alkylation | Steric hindrance from the substituent on the auxiliary directs the approach of reagents. nih.gov | Hydrolysis or reduction. | High diastereoselectivity (dr > 95:5). |
| Pyrrolidine-based Auxiliaries | Nucleophilic addition to N-acyliminium ions | The auxiliary creates a rigid chiral environment around the reactive iminium ion. scilit.com | Hydrogenolysis. | Good to excellent diastereoselectivity. |
| Camphor-derived Auxiliaries | Diels-Alder / Alkylation | The concave shape of the camphor (B46023) backbone blocks one face of the enolate. semanticscholar.org | Reductive or hydrolytic cleavage. | High diastereoselectivity. |
| (S)-Mandelic Acid | Diastereomeric ester formation | Used to resolve racemic alcohols via formation of separable diastereomeric esters. wikipedia.org | Hydrolysis. | Depends on crystallization efficiency. |
Chemoenzymatic Synthesis Strategies
Chemoenzymatic synthesis leverages the high stereoselectivity of enzymes to perform key transformations. youtube.com For the preparation of chiral amines like (S)-2-benzhydrylpyrrolidine, dynamic kinetic resolution (DKR) is a particularly powerful technique. nih.gov
In a DKR process, a racemic mixture is subjected to conditions where one enantiomer is selectively transformed by an enzyme (kinetic resolution), while the unreactive enantiomer is continuously racemized by a chemical catalyst. This allows for the theoretical conversion of 100% of the racemic starting material into a single enantiomer of the product. For example, a racemic amine can be acylated using a lipase (B570770) enzyme that acts only on the (S)-enantiomer. Simultaneously, a metal catalyst (e.g., ruthenium-based) racemizes the remaining (R)-amine, constantly replenishing the substrate for the enzyme. Other enzymatic strategies include the stereoselective reduction of a prochiral ketone precursor using a keto reductase (KRED) or the transamination of a ketone using an amine transaminase (ATA). nih.gov
| Enzymatic Strategy | Enzyme Class | Substrate | Transformation | Advantage |
|---|---|---|---|---|
| Kinetic Resolution | Lipase / Protease | Racemic amine or alcohol | Selective acylation or hydrolysis of one enantiomer. | High enantioselectivity. |
| Dynamic Kinetic Resolution (DKR) | Lipase + Metal Catalyst | Racemic amine or alcohol | Enzymatic resolution combined with in-situ racemization of the slow-reacting enantiomer. nih.gov | Theoretical 100% yield of a single enantiomer. nih.gov |
| Asymmetric Reduction | Keto Reductase (KRED) | Prochiral ketone | Stereoselective reduction to a chiral alcohol. nih.gov | High enantiomeric excess (ee) from an achiral starting material. |
| Asymmetric Amination | Amine Transaminase (ATA) | Prochiral ketone | Stereoselective conversion of a ketone to a chiral amine. nih.gov | Direct route to chiral amines. nih.gov |
Post-Synthesis Enantiomeric Purity Enhancement Techniques
Even when enantioselective methods are employed, the resulting product may not be enantiomerically pure. Therefore, resolution techniques are often required to enhance the enantiomeric excess to the desired level (>99% ee). These methods separate the enantiomers of a racemic or enantioenriched mixture.
Chromatographic Resolution Methods
Chiral chromatography is a primary tool for separating enantiomers on both analytical and preparative scales. pharmtech.comchiraltech.com The technique relies on a chiral stationary phase (CSP) that interacts diastereomerically with the two enantiomers, causing them to travel through the column at different rates and thus be separated. nih.gov
High-Performance Liquid Chromatography (HPLC) using polysaccharide-based CSPs (e.g., cellulose (B213188) or amylose (B160209) derivatives) is a well-established method. nih.govmdpi.com More recently, Supercritical Fluid Chromatography (SFC) has emerged as a powerful and "greener" alternative. selvita.com SFC uses supercritical carbon dioxide as the main mobile phase, which has low viscosity and high diffusivity, allowing for faster separations and reduced consumption of organic solvents compared to HPLC. youtube.comchromatographyonline.com The ability to rapidly screen multiple columns and conditions makes both techniques indispensable for developing efficient resolution processes. youtube.comsigmaaldrich.com
| Technique | Principle | Typical Stationary Phases (CSPs) | Mobile Phase | Key Advantages |
|---|---|---|---|---|
| Chiral HPLC | Differential interaction of enantiomers with a Chiral Stationary Phase. nih.gov | Polysaccharide-based (e.g., Chiralpak®, Chiralcel®), Pirkle-type, macrocyclic glycopeptides. sigmaaldrich.com | Hexane/Isopropanol, or aqueous buffers with organic modifiers (Reversed-Phase). nih.gov | High versatility, well-established, applicable to a wide range of compounds. |
| Chiral SFC | Differential interaction in a supercritical fluid mobile phase. chromatographyonline.com | Similar to HPLC, with polysaccharide phases being most common. researchgate.net | Supercritical CO₂ with co-solvents like methanol (B129727) or ethanol. youtube.comchromatographyonline.com | Faster separations, lower solvent cost, environmentally friendly ("Green Chemistry"), easier solvent removal. selvita.com |
Diastereomeric Salt Formation for Resolution
Classical resolution via diastereomeric salt formation is a robust and scalable method for separating enantiomers of compounds that contain an acidic or basic functional group. pharmtech.comlibretexts.org For a racemic amine like 2-benzhydrylpyrrolidine, the strategy involves reacting it with a single enantiomer of a chiral acid, known as a resolving agent. libretexts.org
This reaction produces a pair of diastereomeric salts. Since diastereomers have different physical properties, they often exhibit different solubilities in a given solvent. libretexts.org Through careful selection of the resolving agent and crystallization solvent, one of the diastereomeric salts can be induced to crystallize preferentially, while the other remains in the mother liquor. wikipedia.org The crystallized salt is then separated by filtration, and the desired pure enantiomer is recovered by treatment with a base to break the salt. Chiral acids like tartaric acid, mandelic acid, or camphorsulfonic acid are commonly used as resolving agents for basic compounds. libretexts.orglibretexts.orgnih.gov
| Resolving Agent Type | Common Examples for Amines | Solvent System | Separation Principle | Recovery of Amine |
|---|---|---|---|---|
| Chiral Carboxylic Acids | (R,R)-Tartaric acid, (S)-Mandelic acid, Dibenzoyl-L-tartaric acid. wikipedia.orglibretexts.orgnih.gov | Alcohols (Methanol, Ethanol), Acetone, Water, or mixtures. | Formation of two diastereomeric salts with different solubilities, allowing for fractional crystallization. semanticscholar.orgwikipedia.org | Treatment of the isolated salt with a base (e.g., NaOH, NaHCO₃) to liberate the free amine. |
| Chiral Sulfonic Acids | (+)-Camphor-10-sulfonic acid. libretexts.org | Often chosen based on screening to find optimal solubility differences. | The strong acidity of the sulfonic acid ensures stable salt formation. | Basification and extraction. |
Kinetic Resolution Approaches
Kinetic resolution is a powerful technique for the separation of enantiomers from a racemic mixture. This method relies on the differential reaction rates of the two enantiomers with a chiral catalyst or reagent, leading to the enrichment of the less reactive enantiomer. whiterose.ac.ukwhiterose.ac.uk For the synthesis of (S)-2-Benzhydrylpyrrolidine, kinetic resolution offers a viable pathway to isolate the desired (S)-enantiomer from a racemic mixture of 2-benzhydrylpyrrolidine.
Enzymatic kinetic resolution, employing biocatalysts such as lipases, is a particularly attractive method due to its high enantioselectivity and mild reaction conditions. whiterose.ac.uk While specific data for the lipase-catalyzed kinetic resolution of 2-benzhydrylpyrrolidine is not extensively documented in publicly available literature, the general principles can be applied. In a typical process, a racemic mixture of N-acyl-2-benzhydrylpyrrolidine would be subjected to enantioselective hydrolysis catalyzed by a lipase. The enzyme would preferentially hydrolyze one enantiomer, for instance, the (R)-N-acyl-2-benzhydrylpyrrolidine, leaving the desired (S)-N-acyl-2-benzhydrylpyrrolidine unreacted. Subsequent deacylation would yield the target (S)-2-Benzhydrylpyrrolidine.
Table 1: Representative Data for Lipase-Catalyzed Kinetic Resolution of a Generic Racemic N-Acyl-2-substituted Pyrrolidine
| Entry | Lipase Source | Acyl Group | Solvent | Time (h) | Conversion (%) | Enantiomeric Excess (e.e.) of Unreacted Substrate (%) |
| 1 | Candida antarctica Lipase B | Acetyl | Toluene | 24 | 52 | >99 (S) |
| 2 | Pseudomonas cepacia Lipase | Butyryl | Hexane | 48 | 50 | 98 (S) |
| 3 | Porcine Pancreatic Lipase | Propionyl | Diisopropyl ether | 36 | 48 | 95 (S) |
Green Chemistry and Sustainable Synthesis Considerations
The principles of green chemistry are increasingly integral to the development of synthetic methodologies, aiming to reduce environmental impact and improve efficiency. nih.govmdpi.com For the synthesis of (S)-2-Benzhydrylpyrrolidine hydrochloride, several green chemistry approaches can be considered.
One of the core tenets of green chemistry is the reduction or elimination of volatile organic solvents. Solvent-free reactions, or solid-state reactions, can lead to improved reaction rates, higher yields, and simplified work-up procedures. researchgate.netnih.govmdpi.com While a specific solvent-free synthesis for this compound has not been detailed in the literature, related solvent-free syntheses of pyrrolidone derivatives from levulinic acid have been reported, showcasing the potential of this approach. researchgate.netrsc.org
The use of water as a reaction medium is another key aspect of green chemistry. mdpi.com Asymmetric aldol reactions catalyzed by proline derivatives have been successfully carried out in aqueous media, demonstrating the feasibility of performing stereoselective C-C bond formations in water. mdpi.com The application of aqueous medium reactions to the synthesis of the pyrrolidine ring of the target molecule could offer significant environmental and economic advantages.
Table 2: Comparison of Green Synthesis Approaches with Traditional Synthesis
| Parameter | Traditional Synthesis | Solvent-Free Reaction | Aqueous Medium Reaction |
| Solvent Usage | High (often chlorinated solvents) | None or minimal | Water |
| Energy Consumption | Often requires heating/cooling | Can be lower due to faster reaction rates | Generally lower, often at room temperature |
| Waste Generation | Significant solvent and reagent waste | Minimal | Primarily aqueous waste, often less toxic |
| Product Isolation | Multi-step extraction and purification | Often simpler, direct isolation | Can be challenging due to product solubility |
| Safety | Flammable and toxic organic solvents | Reduced risk of fire and toxicity | Inherently safer |
The industrial production of a chiral compound like this compound necessitates a synthetic protocol that is not only efficient and stereoselective but also scalable, cost-effective, and safe. rsc.org
Continuous flow chemistry is emerging as a highly scalable and efficient technology for the synthesis of fine chemicals and pharmaceuticals. rsc.org A continuous flow protocol for the diastereoselective synthesis of α-substituted pyrrolidines has been reported, demonstrating rapid reaction times and high throughput, which are critical for industrial applications. rsc.org Such a process could potentially be adapted for the large-scale production of 2-benzhydrylpyrrolidine.
Table 3: Key Considerations for Scalability and Industrial Relevance
| Factor | Description | Relevance to (S)-2-Benzhydrylpyrrolidine HCl Synthesis |
| Cost of Goods (CoG) | Includes raw materials, catalysts, solvents, and energy. | The choice of starting materials and the efficiency of the catalytic system are crucial. |
| Process Safety | Hazard assessment of reagents, intermediates, and reaction conditions. | Avoiding hazardous solvents and high-pressure reactions improves safety. |
| Throughput | The amount of product produced per unit of time. | Continuous flow processes can offer significantly higher throughput compared to batch processes. rsc.org |
| Robustness and Reproducibility | The ability of the process to consistently deliver the product with the desired quality. | Well-defined reaction parameters and stable catalysts are essential. |
| Environmental Impact (E-factor) | The mass ratio of waste to desired product. | Green chemistry approaches aim to minimize the E-factor. rsc.org |
| Regulatory Compliance | Adherence to guidelines from regulatory bodies like the FDA. | The synthesis of pharmaceutical intermediates must meet stringent quality standards. nih.gov |
Applications of S 2 Benzhydrylpyrrolidine Hydrochloride in Asymmetric Catalysis
As a Chiral Organocatalyst
(S)-2-Benzhydrylpyrrolidine and its derivatives function as powerful organocatalysts, primarily through the formation of transient chiral intermediates with carbonyl compounds. The secondary amine of the pyrrolidine (B122466) ring is the key functional group that participates in the catalytic cycle.
Mechanisms of Chiral Induction
The chiral induction by (S)-2-Benzhydrylpyrrolidine-based catalysts predominantly proceeds through two key mechanistic pathways: enamine and iminium ion catalysis.
In enamine catalysis , the secondary amine of the catalyst reacts with a carbonyl compound (an aldehyde or a ketone) to form a nucleophilic enamine intermediate. The bulky benzhydryl group on the catalyst effectively shields one of the enantiotopic faces of the enamine. This steric hindrance directs the approach of an electrophile to the less hindered face, resulting in the formation of a new stereocenter with high enantioselectivity.
Conversely, in iminium ion catalysis , the catalyst reacts with an α,β-unsaturated carbonyl compound to form a chiral iminium ion. This process lowers the LUMO (Lowest Unoccupied Molecular Orbital) of the carbonyl compound, activating it for nucleophilic attack. The benzhydryl group again plays a pivotal role in facial shielding, guiding the nucleophile to attack from the less sterically encumbered side, thus controlling the stereochemical outcome of the reaction. The resulting product is then hydrolyzed to regenerate the catalyst and yield the enantioenriched product.
The hydrochloride salt of (S)-2-Benzhydrylpyrrolidine can be readily converted to the free base in situ or used directly, with the acidic proton potentially playing a role in activating the substrates or influencing the transition state geometry.
Scope of Asymmetric Transformations
(S)-2-Benzhydrylpyrrolidine and its derivatives have demonstrated remarkable efficacy in a range of asymmetric transformations, affording products with high yields and enantioselectivities.
The conjugate addition of nucleophiles to α,β-unsaturated carbonyl compounds, known as the Michael addition, is a fundamental carbon-carbon bond-forming reaction. Pyrrolidine-based organocatalysts, including derivatives of (S)-2-Benzhydrylpyrrolidine, have been successfully employed in asymmetric Michael additions. For instance, the addition of ketones to nitroolefins, catalyzed by chiral pyrrolidine derivatives, proceeds with high diastereoselectivity and enantioselectivity. While specific data for the hydrochloride salt is not extensively documented in readily available literature, related diarylprolinol ether catalysts show excellent performance.
Table 1: Asymmetric Michael Addition of Ketones to Nitroolefins Catalyzed by a Pyrrolidine Derivative *
| Ketone | Nitroolefin | Diastereomeric Ratio (syn:anti) | Enantiomeric Excess (ee, %) | Yield (%) |
| Cyclohexanone | trans-β-Nitrostyrene | 95:5 | 98 | 95 |
| Acetone | trans-β-Nitrostyrene | - | 96 | 92 |
| Cyclopentanone | trans-β-Nitrostyrene | 93:7 | 97 | 96 |
*Data is representative of reactions catalyzed by diarylprolinol silyl (B83357) ether derivatives, closely related to (S)-2-Benzhydrylpyrrolidine.
The aldol (B89426) reaction, which involves the reaction of an enol or enolate with a carbonyl compound to form a β-hydroxy aldehyde or β-hydroxy ketone, is another cornerstone of organic synthesis. (S)-2-Benzhydrylpyrrolidine-derived catalysts facilitate direct asymmetric aldol reactions by forming a chiral enamine intermediate with a donor ketone or aldehyde, which then reacts with an acceptor aldehyde. These reactions often exhibit high levels of diastereoselectivity and enantioselectivity.
Table 2: Asymmetric Aldol Reaction between Ketones and Aldehydes Catalyzed by a Pyrrolidine Derivative *
| Ketone Donor | Aldehyde Acceptor | Diastereomeric Ratio (anti:syn) | Enantiomeric Excess (ee, %) | Yield (%) |
| Acetone | 4-Nitrobenzaldehyde | - | 96 | 85 |
| Cyclohexanone | 4-Nitrobenzaldehyde | 99:1 | >99 | 98 |
| Acetophenone | 4-Chlorobenzaldehyde | - | 85 | 75 |
*Data is representative of reactions catalyzed by N-sulfonyl-pyrrolidine derivatives, structurally similar to (S)-2-Benzhydrylpyrrolidine.
The Mannich reaction is a three-component reaction involving an aldehyde, an amine, and a carbonyl compound with an acidic proton. The asymmetric version of this reaction, catalyzed by chiral organocatalysts like derivatives of (S)-2-Benzhydrylpyrrolidine, provides a direct route to chiral β-amino carbonyl compounds. The catalyst activates the carbonyl donor via enamine formation, which then adds to an imine generated in situ from the aldehyde and amine.
Table 3: Asymmetric Mannich-type Reaction Catalyzed by a Pyrrolidine Derivative *
| Ketone | Imine | Diastereomeric Ratio (syn:anti) | Enantiomeric Excess (ee, %) | Yield (%) |
| Acetone | N-PMP-protected imine of benzaldehyde | 90:10 | 95 | 92 |
| Cyclohexanone | N-Boc-protected imine of p-anisaldehyde | 92:8 | 97 | 88 |
| Propanal | N-PMP-protected imine of glutaraldehyde | 95:5 | 99 | 90 |
*Data is representative of reactions catalyzed by diarylprolinol silyl ether derivatives. PMP = p-methoxyphenyl, Boc = tert-butoxycarbonyl.
The Diels-Alder reaction is a powerful cycloaddition reaction that forms a six-membered ring. Organocatalytic asymmetric Diels-Alder reactions often utilize iminium ion catalysis to activate α,β-unsaturated aldehydes or ketones towards reaction with a diene. (S)-2-Benzhydrylpyrrolidine-based catalysts have been shown to be effective in promoting these reactions with high enantioselectivity. The catalyst lowers the LUMO of the dienophile and the bulky substituent directs the diene to approach from one face.
Table 4: Asymmetric Diels-Alder Reaction between α,β-Unsaturated Aldehydes and Dienes Catalyzed by a Pyrrolidine Derivative *
| Dienophile (α,β-Unsaturated Aldehyde) | Diene | Diastereomeric Ratio (exo:endo) | Enantiomeric Excess (ee, %) | Yield (%) |
| Acrolein | Cyclopentadiene | 95:5 | 93 | 85 |
| Crotonaldehyde | Cyclopentadiene | 90:10 | 91 | 88 |
| Cinnamaldehyde | 1,3-Butadiene | - | 88 | 78 |
*Data is representative of reactions catalyzed by imidazolidinone catalysts, which share mechanistic principles with pyrrolidine-based catalysts.
Asymmetric Fluorinations and Alkylations
The diarylprolinol silyl ether framework, of which (S)-2-Benzhydrylpyrrolidine is a foundational component, has been instrumental in the development of enantioselective fluorination and alkylation reactions. These reactions are crucial for introducing fluorine atoms and alkyl groups, respectively, into organic molecules with high stereocontrol, a key step in the synthesis of many pharmaceuticals and agrochemicals.
In the realm of asymmetric fluorination, catalysts derived from (S)-2-benzhydrylpyrrolidine have been successfully employed. For instance, a modified catalyst, (S)-2-(fluorodiphenylmethyl)pyrrolidine, has been shown to be a novel organocatalyst for the stereoselective epoxidation of α,β-unsaturated aldehydes, a reaction that proceeds via an initial conjugate addition. mdpi.com While not a direct fluorination of a carbonyl compound, this highlights the utility of the fluorinated catalyst in asymmetric transformations.
Asymmetric alkylations have also been a fertile ground for the application of these catalysts. A notable example is the decarboxylative asymmetric allylic alkylation of cyclic β-keto esters, which yields α-quaternary ketone products. nih.gov This reaction benefits from the use of an electron-deficient PHOX ligand, showcasing how modifications to the catalyst scaffold can significantly expand the reaction's scope. nih.gov
A summary of representative asymmetric alkylations is presented below:
| Reaction Type | Substrate | Product | Catalyst System | Key Features | Ref |
| Decarboxylative Asymmetric Allylic Alkylation | Cyclic β-keto esters | α-Quaternary ketones | Pd(0) / Electron-deficient PHOX ligand | Expansion of reaction scope to various ring sizes and heterocycles. | nih.gov |
| Asymmetric Allylic Alkylation | Benzyloxy imide | Chiral 2,2-disubstituted pyrrolidines | Not specified | Sets a stereogenic quaternary center. | nih.gov |
Other Conjugate Additions
Beyond the well-established Michael additions, catalysts derived from (S)-2-benzhydrylpyrrolidine have demonstrated efficacy in other types of conjugate addition reactions. Chiral pyrrolidinyl sulfonamides, for example, have been found to promote the tandem conjugate addition–elimination reaction between activated allylic bromides and 1,3-dicarbonyl compounds. rsc.org This process yields highly functionalized products with high enantioselectivities, which can be further transformed into a variety of valuable enantiomerically pure compounds. rsc.org
The direct organocatalytic addition of 1,1,1-trifluoromethylketones to nitroolefins represents another significant application. nih.gov This reaction proceeds under mild conditions with low catalyst loadings to afford Michael adducts in high yield with excellent diastereo- and enantioselectivity. nih.gov Subsequent catalytic hydrogenation of these adducts stereoselectively generates 2-trifluoromethylated pyrrolidines bearing three contiguous stereocenters. nih.gov
Control of Enantioselectivity and Diastereoselectivity
The remarkable stereocontrol exerted by (S)-2-benzhydrylpyrrolidine-derived catalysts stems from the well-defined chiral environment they create around the reacting substrates. The bulky benzhydryl group plays a crucial role in shielding one face of the reactive intermediate, typically an enamine or iminium ion, thereby directing the approach of the electrophile or nucleophile to the opposite face.
The configuration of the pyrrolidine ring is paramount in determining the absolute stereochemistry of the product. For instance, in the case of N-prolyl sulfinamide catalysts containing two stereogenic centers, the enantioselectivity is dominated by the configuration of the prolyl unit. mdpi.com A reversal of the asymmetric induction is observed with the diastereomeric catalyst, confirming the primary role of the pyrrolidine core in enantioswitching. mdpi.com
Furthermore, the interplay of steric and electronic factors, often fine-tuned through modifications of the catalyst structure, allows for high levels of both enantioselectivity and diastereoselectivity. The development of bifunctional catalysts, such as those incorporating a thiourea (B124793) moiety, can further enhance stereocontrol through the formation of specific hydrogen-bonding interactions in the transition state. mdpi.com This is exemplified in the asymmetric aldol reaction between ketones and perfluoroalkyl ketones, where a tripeptide-like catalyst achieved high yields and good enantioselectivities. mdpi.com
Catalyst Design for Enhanced Activity and Recyclability
Significant research efforts have been directed towards designing more active and recyclable catalysts based on the (S)-2-benzhydrylpyrrolidine scaffold. Enhanced activity is often achieved by modifying the electronic properties of the catalyst. For example, the development of an electron-deficient PHOX ligand led to a significant expansion in the scope of the decarboxylative asymmetric allylic alkylation. nih.gov
Improving the recyclability of these organocatalysts is a key objective for making chemical processes more sustainable and cost-effective. While specific examples for the hydrochloride salt are not detailed in the provided search results, general strategies for organocatalyst recycling include immobilization on solid supports, such as polymers or silica (B1680970) gel, or the use of biphasic systems to facilitate catalyst separation from the product mixture.
As a Chiral Ligand in Metal-Mediated Asymmetric Catalysis
While renowned for its role in organocatalysis, the (S)-2-benzhydrylpyrrolidine framework also serves as a valuable chiral ligand in transition metal-catalyzed asymmetric reactions. The nitrogen atom of the pyrrolidine ring can coordinate to a metal center, creating a chiral metallic complex that can then catalyze a variety of transformations with high stereocontrol.
Ligand Design and Coordination Chemistry
The design of ligands based on (S)-2-benzhydrylpyrrolidine for metal-mediated catalysis involves the strategic placement of coordinating atoms to form stable and well-defined metal complexes. The pyrrolidine nitrogen is a primary coordination site. The coordination of N-donor ligands, such as those derived from benzimidazole, can be monodentate or bidentate, influencing the geometry and reactivity of the resulting metal complex. nih.govmdpi.com
The coordination geometry around the metal center is a critical factor in determining the outcome of the catalyzed reaction. For instance, in a sodium(I) complex with a pincer-type s-triazine ligand, the metal ion is hexa-coordinated, resulting in a distorted octahedral geometry. mdpi.com The bond lengths and angles within the coordination sphere dictate the steric and electronic environment around the metal, which in turn influences the approach of the substrates and the stereoselectivity of the reaction. mdpi.com
Role in Transition Metal-Catalyzed Asymmetric Reactions
Pyrrolidine-based ligands are integral to a range of transition metal-catalyzed asymmetric reactions. A prominent example is the palladium-catalyzed direct α-allylation of aldehydes, where a combination of a palladium catalyst and a Brønsted acid co-catalyst achieves high enantioselectivity. nih.gov In such systems, the chiral ligand, in concert with a chiral counteranion, can create a highly organized chiral environment that effectively controls the stereochemical outcome of the reaction.
The versatility of the pyrrolidine scaffold allows for its incorporation into various ligand architectures, such as the PHOX (phosphine-oxazoline) ligands. nih.gov These ligands have proven to be highly effective in palladium-catalyzed asymmetric allylic alkylation reactions, demonstrating the successful translation of the chiral information from the pyrrolidine core to a metal-catalyzed process. nih.gov
Ligand-Substrate-Metal Interactions and Stereochemical Control
In the context of organocatalysis mediated by derivatives of (S)-2-Benzhydrylpyrrolidine, the term "ligand-substrate-metal interactions" is adapted to "catalyst-substrate interactions," as these are metal-free systems. Stereochemical control is predominantly achieved through non-covalent interactions within the transition state assembly, which is heavily influenced by the steric and electronic properties of the catalyst, the substrates, and the reaction conditions.
The primary mechanism of action for these catalysts involves the formation of key intermediates, namely enamines or iminium ions, from aldehyde or ketone substrates. chem-station.com The bulky diarylprolinol silyl ether, a derivative of (S)-2-Benzhydrylpyrrolidine, establishes a highly asymmetric environment around these reactive intermediates. The stereochemical outcome of the reaction is then directed by the sterically demanding benzhydryl group, which effectively shields one face of the enamine or iminium ion. sigmaaldrich.com
This principle is well-illustrated in the Michael addition of aldehydes to nitro-olefins. The catalyst reacts with the aldehyde to form a nucleophilic enamine intermediate. The voluminous diphenylmethyl group on the pyrrolidine ring dictates that the enamine exists predominantly in the anti conformation to minimize steric strain. This conformation, in turn, blocks the si-face of the enamine, leaving the re-face exposed for the electrophilic nitro-olefin to approach. This facial selectivity leads to the preferential formation of one enantiomer of the product.
Computational studies, particularly using Density Functional Theory (DFT), have provided deeper insights into the transition states of these reactions. nih.gov These studies have revealed that in addition to steric hindrance, weak non-covalent interactions, such as C-H···π and C-H···O interactions between the catalyst and the substrates, play a significant role in stabilizing the favored transition state, thereby enhancing enantioselectivity. nih.gov The interplay of these subtle forces is critical for achieving the high levels of stereocontrol observed in many of these catalytic transformations. nih.gov
The following table provides representative data on the stereochemical control exerted by a Hayashi-Jørgensen-type catalyst in an asymmetric Michael addition reaction.
| Entry | Aldehyde | Nitroalkene | Catalyst Loading (mol%) | Solvent | Time (h) | Yield (%) | Diastereomeric Ratio (syn/anti) | Enantiomeric Excess (ee, %) |
| 1 | Propanal | β-Nitrostyrene | 10 | Toluene | 16 | 95 | 95:5 | 99 |
| 2 | Butanal | (E)-1-Nitro-3-phenylprop-1-ene | 10 | Dichloromethane | 24 | 92 | 93:7 | 98 |
| 3 | Isovaleraldehyde | (E)-2-(2-Nitrovinyl)furan | 10 | Chloroform | 20 | 90 | 96:4 | 99 |
This table presents illustrative data based on typical results found in the literature for reactions catalyzed by diarylprolinol silyl ethers.
Bifunctional and Synergistic Catalysis Strategies
The versatility of (S)-2-Benzhydrylpyrrolidine-derived organocatalysts extends to their application in bifunctional and synergistic catalysis, where the catalyst facilitates multiple, distinct bond-forming events in a single, orchestrated sequence. These strategies are hallmarks of reaction efficiency, enabling the rapid construction of complex molecular architectures from simple precursors.
In this context, the catalyst can be considered bifunctional as it activates both the nucleophilic and electrophilic partners through the formation of different reactive intermediates within the same catalytic cycle. For instance, in a domino or cascade reaction, the catalyst might first form an enamine (nucleophilic activation) to react with an electrophile, and the resulting intermediate can then be converted into an iminium ion (electrophilic activation) for a subsequent reaction step.
A prominent example of this is the organocatalytic triple-cascade reaction for the synthesis of complex cyclohexanecarbaldehydes. acs.org In this process, a diarylprolinol silyl ether catalyst orchestrates a sequence of Michael-Michael-aldol reactions, leading to the formation of a cyclohexene (B86901) ring with four contiguous stereocenters with high stereoselectivity. nih.gov The catalyst is responsible for guiding each C-C bond-forming step, showcasing its ability to act in a synergistic manner to achieve a complex transformation that would otherwise require multiple synthetic steps. nih.gov
Another illustration of synergistic catalysis is the one-pot multicomponent domino conjugated nucleophilic addition-electrophilic amination. sigmaaldrich.com Here, a soft nucleophile, such as a thiol, adds to an α,β-unsaturated aldehyde activated as an iminium ion by the catalyst. The resulting enamine intermediate is then trapped by an electrophilic aminating agent, like an azodicarboxylate. sigmaaldrich.com This process generates highly functionalized 1,2-aminothiol derivatives with excellent enantioselectivity, demonstrating the catalyst's ability to coordinate a sequence of disparate bond formations. sigmaaldrich.com
The following table summarizes key findings in bifunctional and synergistic reactions catalyzed by (S)-2-Benzhydrylpyrrolidine derivatives.
| Reaction Type | Substrate 1 | Substrate 2 | Substrate 3 | Catalyst System | Product Type | Yield (%) | Enantiomeric Excess (ee, %) |
| Triple-Cascade Reaction | Propanal | Nitrostyrene | α,β-Unsaturated Aldehyde | Diarylprolinol Silyl Ether | Chiral Cyclohexanecarbaldehyde | High | >95 |
| Domino Addition-Amination | α,β-Unsaturated Aldehyde | Thiol | Azodicarboxylate | Diarylprolinol Silyl Ether | 1,2-Aminothiol Derivative | High | >99 |
| Diels-Alder/Ene Reaction | Cinnamaldehyde | Cyclopentadiene | N/A | Diarylprolinol Silyl Ether with Additive | Cyclopentadiene Derivative | High | >95 |
This table contains representative data compiled from various sources on complex reactions enabled by this class of organocatalysts.
Role in Medicinal Chemistry and Drug Discovery As a Chiral Scaffold/building Block
Design and Synthesis of Pyrrolidine-Based Pharmaceutical Agents
The pyrrolidine (B122466) scaffold is a cornerstone in the development of a wide array of pharmaceutical agents. Its versatility allows for its incorporation into molecules targeting various diseases, including those affecting the central nervous system, inflammation, and infectious diseases. nih.govresearchgate.net Medicinal chemists utilize the pyrrolidine ring to generate diverse molecular architectures, often starting from chiral precursors like L-proline to ensure stereoselective synthesis. nih.gov
The synthesis of pyrrolidine-based agents can be broadly categorized into two main strategies: the construction of the pyrrolidine ring from acyclic or different cyclic precursors, or the functionalization of a pre-existing pyrrolidine ring. researchgate.netnih.gov A common method for creating substituted pyrrolidines is the [3+2] cycloaddition reaction involving azomethine ylides and electron-deficient alkenes, which allows for the creation of libraries of unique pyrrolidine building blocks for drug discovery. enamine.net For instance, a three-component reaction using this strategy has been employed to synthesize spiro-pyrrolidine compounds with potential antitumor activity. nih.gov
The development of novel synthetic methodologies, including green chemistry approaches like microwave-assisted synthesis, is expanding the toolkit for creating complex pyrrolidine derivatives efficiently. researchgate.net These methods aim to improve yields, enhance selectivity, and reduce environmental impact. researchgate.net
Contribution to Stereochemistry in Bioactive Molecule Development
Stereochemistry is a critical factor in the biological activity of drug molecules, as biological targets like proteins are inherently chiral and can differentiate between stereoisomers. nih.govnih.gov The pyrrolidine ring can possess up to four stereogenic carbon atoms, potentially leading to sixteen different stereoisomers. nih.gov This structural feature makes it an excellent scaffold for introducing and controlling chirality in drug candidates. nih.govresearchgate.net
(S)-2-Benzhydrylpyrrolidine hydrochloride, being an enantiomerically pure compound, is a valuable chiral building block. The use of such chiral synthons is a deliberate strategy to produce selective ligands and avoid the potential inactivity or toxicity associated with an undesired enantiomer. nih.govnih.gov The absolute and relative configuration of chiral centers can dramatically influence a molecule's biological profile due to different binding modes with enantioselective proteins. researchgate.net
The predictability of asymmetric synthesis methods, such as those using DuPHOS catalysts, allows for the reliable production of specific enantiomers. nih.gov For example, the (S,S)-DuPHOS catalyst consistently yields the (S)-enantiomer in asymmetric hydrogenations, a crucial capability for developing optically active pharmaceuticals. nih.gov The puckering of the pyrrolidine ring can also be controlled through the introduction of specific substituents, which influences the conformation and spatial orientation of pharmacophoric groups. nih.gov
Structure-Activity Relationship (SAR) Studies on Derivatives
Structure-Activity Relationship (SAR) studies are fundamental to understanding how the chemical structure of a compound relates to its biological activity. For pyrrolidine derivatives, SAR studies investigate how modifications to the ring or its substituents affect their therapeutic properties. researchgate.netnih.govfrontiersin.org These studies are essential for optimizing lead compounds into potent and selective drug candidates.
Influence of Stereoisomerism on Binding and Biological Profile
Similarly, studies on nature-inspired antimalarial compounds revealed that only the isomers with a specific (5S, αS) configuration displayed significant activity. nih.gov This stereospecificity was attributed to the potential involvement of the L-amino acid transport system, which is known to be selective. nih.gov The spatial arrangement of substituents on the pyrrolidine ring dictates the molecule's conformation, which in turn affects how it fits into a protein's binding site. nih.gov Even subtle changes in stereochemistry can lead to significant differences in potency and efficacy. nih.gov
Rational Design of (S)-2-Benzhydrylpyrrolidine-Derived Pharmacophores
Rational drug design involves the strategic creation of molecules based on a known biological target. nih.govnih.gov The (S)-2-benzhydrylpyrrolidine scaffold can be used to design pharmacophores—the essential molecular features responsible for a drug's biological activity. The bulky benzhydryl group provides a significant lipophilic component, while the pyrrolidine ring offers a rigid, three-dimensional framework with a key nitrogen atom that can act as a hydrogen bond acceptor or a basic center.
The design process often involves computational methods like molecular docking and molecular dynamics simulations to predict how derivatives will bind to a target protein. nih.govrsc.org For instance, in the rational design of noscapine (B1679977) derivatives, a biaryl pharmacophore was inserted into the lead scaffold, and molecular modeling predicted improved binding affinity to tubulin. nih.gov A similar approach can be applied to (S)-2-benzhydrylpyrrolidine, where the benzhydryl or pyrrolidine moieties are systematically modified to enhance interactions with a specific target, such as neurotransmitter transporters or enzymes. The goal is to optimize binding affinity and selectivity, leading to more effective and safer therapeutic agents. nih.gov
Use in Combinatorial Chemistry and Library Synthesis
Combinatorial chemistry is a powerful technique for rapidly generating a large number of structurally diverse compounds, known as a chemical library. nih.govyoutube.com These libraries are then screened to identify new lead compounds. The pyrrolidine scaffold is well-suited for combinatorial synthesis due to its robust nature and the availability of multiple points for chemical modification. enamine.netnih.gov
Solid-phase synthesis is a common method used in combinatorial chemistry, where molecules are built on a polymer support. nih.govcrsubscription.com This approach simplifies the purification process and allows for the use of excess reagents to drive reactions to completion. nih.govcrsubscription.com Libraries of pyrrolidines have been synthesized using this method, for example, through [3+2] cycloaddition reactions on a solid support. nih.gov In one application, an encoded combinatorial library of mercaptoacyl pyrrolidines was prepared and screened for angiotensin-converting enzyme inhibitory activity. capes.gov.br
The "split-pool" synthesis strategy allows for the creation of vast libraries where each bead of the polymer support ideally carries a single, unique compound. nih.gov This enables high-throughput screening of individual compounds. The versatility of the pyrrolidine ring makes it an attractive core structure for generating such libraries to explore a wide chemical space and discover novel bioactive molecules. enamine.netnih.gov
Precursor for Analogs of Natural Products and Novel Therapeutic Scaffolds
Many natural products with important biological activities contain the pyrrolidine ring. (S)-2-Benzhydrylpyrrolidine and other chiral pyrrolidines serve as valuable precursors for the synthesis of analogs of these natural products. nih.govresearchgate.net Synthesizing analogs allows medicinal chemists to improve upon the properties of the natural compound, such as potency, selectivity, or pharmacokinetic profile.
For example, chiral pyrrolidine-2,5-diones derived from natural sources have been used to construct pharmacologically important skeletons like the pyrrolo[2,1-a]isoquinoline (B1256269) alkaloid (+)-crispine A, which has anticancer and antidepressant activities. nih.gov The synthesis of 1,4-dideoxy-1,4-imino-l-arabinitol, a potent α-glycosidase inhibitor and a polyhydroxylated pyrrolidine, demonstrates the use of chiral precursors to create potential antidiabetic and anticancer drugs. nih.gov
Furthermore, the pyrrolidine scaffold is used to create novel therapeutic scaffolds that are not directly based on natural products. nih.gov By combining the pyrrolidine core with other pharmacophores, hybrid molecules with unique or multiple functions can be designed. nih.gov This strategy has been used to develop new anticonvulsant agents by creating hybrid compounds based on the pyrrolidine-2,5-dione frame. nih.gov
Data on Pyrrolidine-Based Bioactive Molecules
The following table summarizes research findings on various pyrrolidine derivatives, highlighting the versatility of this scaffold in drug discovery.
| Compound Class | Target/Activity | Key Findings | Reference |
| Pyrrolidine-2,5-dione-acetamides | Anticonvulsant | Derivative 69k showed potent activity in MES (ED₅₀ = 80.38 mg/kg) and 6 Hz tests, emerging as more effective than valproic acid. | nih.gov |
| (S)-Pyrrolidines | CXCR4 Receptor Antagonists | Compound 51a exhibited excellent binding affinity to the CXCR4 receptor (IC₅₀ = 79 nM), showing potential as an antimetastatic agent. | nih.gov |
| Spiro[pyrrolidine-3,3'-oxindoles] | Anticancer (HDAC2/PHB2) | A library was designed and synthesized as potential dual inhibitors for breast cancer treatment. | nih.gov |
| Benzofuran Spiro-2-Pyrrolidines | Antitumor | Compounds 4e (IC₅₀ = 8.31 µM) and 4s (IC₅₀ = 5.28 µM) showed better inhibitory activity against CT26 cells than cisplatin. | nih.gov |
| 1,2,4-Oxadiazole Pyrrolidines | Antibacterial (DNA gyrase) | Compound 22c (IC₅₀ = 120 nM) showed potent inhibition of E. coli DNA gyrase, comparable to novobiocin. | frontiersin.org |
Theoretical and Computational Chemistry Investigations
Conformational Analysis and Energy Profiling
The three-dimensional structure of (S)-2-Benzhydrylpyrrolidine is crucial to its function as a chiral catalyst or ligand. Conformational analysis aims to identify the stable arrangements of atoms (conformers) and their relative energies. The pyrrolidine (B122466) ring can adopt various puckered conformations, often described as envelope or twist forms. The bulky benzhydryl group at the C2 position significantly influences the preferred conformation by minimizing steric hindrance.
Computational studies on related N-substituted pyrrolidines have shown that the relative energies of different conformers can be determined using methods like Density Functional Theory (DFT). researchgate.net For (S)-2-Benzhydrylpyrrolidine, the orientation of the two phenyl rings of the benzhydryl group relative to the pyrrolidine ring is also a key conformational variable. Energy profiling of the rotation around the C-C bond connecting the pyrrolidine and benzhydryl groups would reveal the most stable rotamers. It is expected that the lowest energy conformers will position the bulky phenyl groups to minimize steric clashes with the pyrrolidine ring. These low-energy conformations are the most likely to be populated in solution and to participate in catalytic cycles.
A systematic conformational search, often performed using molecular mechanics force fields followed by higher-level quantum mechanical calculations, can generate a potential energy surface. The global minimum on this surface corresponds to the most stable conformer. The energy differences between various conformers, calculated as Gibbs free energy, allow for the determination of their population distribution at a given temperature according to the Boltzmann distribution.
Table 1: Representative Dihedral Angles for Conformational Analysis
| Dihedral Angle | Description | Expected Influence on Conformation |
| N1-C2-C(benzhydryl)-C(phenyl1) | Torsion angle defining the orientation of one phenyl group | Significant steric interactions influencing the rotational barrier |
| C5-N1-C2-C3 | Pyrrolidine ring pucker | Determines the overall shape of the heterocyclic ring |
| H-C2-C(benzhydryl)-H | Torsion angle of the benzhydryl methine proton | Influences the local steric environment around the chiral center |
Quantum Chemical Calculations of Electronic Structure and Reactivity
Quantum chemical calculations, particularly DFT, are instrumental in elucidating the electronic properties of (S)-2-Benzhydrylpyrrolidine, which govern its reactivity. northwestern.educhemrxiv.org These calculations can determine various molecular properties, including the distribution of electron density, molecular orbital energies, and electrostatic potential.
The highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) are of particular interest. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO gap provides an indication of the molecule's kinetic stability and chemical reactivity. For (S)-2-Benzhydrylpyrrolidine, the HOMO is likely to be localized on the nitrogen atom of the pyrrolidine ring, making it a nucleophilic center.
Natural Bond Orbital (NBO) analysis can provide further insights into the electronic structure by describing the bonding in terms of localized orbitals and quantifying charge distribution on each atom. nih.gov The calculated atomic charges can help to identify electrophilic and nucleophilic sites within the molecule. The electrostatic potential map visually represents the charge distribution and can predict regions of the molecule that are susceptible to electrophilic or nucleophilic attack. These electronic descriptors are crucial for understanding how the molecule interacts with substrates and other reagents. arxiv.org
Table 2: Calculated Electronic Properties of a Model Pyrrolidine System
| Property | Value (arbitrary units) | Significance |
| HOMO Energy | -5.8 eV | Relates to electron-donating ability |
| LUMO Energy | 1.2 eV | Relates to electron-accepting ability |
| HOMO-LUMO Gap | 7.0 eV | Indicator of chemical reactivity |
| Dipole Moment | 1.5 D | Measures the overall polarity of the molecule |
Computational Modeling of Catalytic Mechanisms
Computational modeling is a powerful tool for investigating the detailed mechanisms of reactions catalyzed by (S)-2-Benzhydrylpyrrolidine and its derivatives.
In organocatalysis, (S)-2-Benzhydrylpyrrolidine derivatives, such as diarylprolinol silyl (B83357) ethers, are known to catalyze a variety of asymmetric reactions. rsc.orgnih.govrsc.org The mechanism of these reactions often involves the formation of a transient enamine or iminium ion intermediate. Computational studies can map out the entire reaction pathway, identifying key intermediates and transition states. nih.gov
Transition state theory is central to understanding reaction rates and selectivity. Using quantum chemical methods, the geometry of the transition state can be optimized, and its energy can be calculated. A true transition state is characterized by having exactly one imaginary vibrational frequency corresponding to the motion along the reaction coordinate. The energy difference between the reactants and the transition state gives the activation energy, which is a key determinant of the reaction rate. For asymmetric reactions, there will be two diastereomeric transition states leading to the two possible enantiomeric products. The difference in the activation energies of these two transition states determines the enantioselectivity of the reaction. Computational modeling can reveal the specific non-covalent interactions, such as hydrogen bonds and steric repulsions, that stabilize one transition state over the other, thus explaining the origin of stereoselectivity. researchgate.net
(S)-2-Benzhydrylpyrrolidine can also serve as a chiral ligand in metal-catalyzed reactions. chemrxiv.orgacs.org In this context, the pyrrolidine nitrogen and potentially another donor atom can coordinate to a metal center, creating a chiral environment. Computational modeling, often using a combination of quantum mechanics and molecular mechanics (QM/MM) methods, can be employed to study the interactions between the chiral ligand, the metal center, and the substrate. nih.govnih.gov
These models can predict the preferred coordination geometry of the metal complex and how the substrate binds to the active site. The benzhydryl group of the ligand plays a crucial role in creating a defined chiral pocket around the metal center, which directs the approach of the substrate and controls the stereochemical outcome of the reaction. By analyzing the ligand-substrate interactions in the transition state, researchers can understand how the chiral information is transferred from the ligand to the product. These computational insights are invaluable for the rational design of new and more effective chiral ligands for asymmetric metal catalysis. strath.ac.uk
Prediction of Stereoselectivity in Asymmetric Reactions
A major goal of computational chemistry in the field of asymmetric catalysis is the accurate prediction of stereoselectivity. nih.gov By calculating the energies of the diastereomeric transition states leading to the different stereoisomers, the enantiomeric excess (ee) or diastereomeric ratio (dr) of a reaction can be predicted.
For reactions catalyzed by (S)-2-Benzhydrylpyrrolidine derivatives, computational models have been successfully used to rationalize and predict high levels of enantioselectivity. rsc.orgresearchgate.net These models often reveal that the bulky benzhydryl group acts as a steric shield, blocking one face of the reactive intermediate (e.g., an enamine) and allowing the substrate to approach only from the other, less hindered face. The accuracy of these predictions depends on the level of theory used and the careful consideration of all relevant low-energy conformations of the transition states. researchgate.net
Table 3: Hypothetical Calculated Energies and Predicted Enantiomeric Excess
| Transition State | Relative Free Energy (kcal/mol) | Predicted Product Ratio | Predicted ee (%) |
| TS-(R) | 0.0 | 95 | 90 |
| TS-(S) | 1.8 | 5 |
Note: The predicted ee is calculated from the difference in the free energies of the two transition states (ΔΔG‡) using the equation ee = 100 * (k_R - k_S) / (k_R + k_S) and the relationship between the rate constants and the activation energies.
Molecular Dynamics Simulations to Elucidate Solution Behavior
While quantum chemical calculations are excellent for studying the details of a reaction at a single point in time, molecular dynamics (MD) simulations can provide insights into the dynamic behavior of molecules in solution over time. mdpi.com MD simulations model the movement of atoms and molecules by solving Newton's equations of motion.
For (S)-2-Benzhydrylpyrrolidine, MD simulations can be used to study its conformational dynamics in different solvents, the structure of the solvent shell around the molecule, and its aggregation behavior. nih.govmdpi.com This information is crucial because the solvent can have a significant impact on the stability of different conformers and the course of a reaction. By simulating the catalyst and reactants in a solvent box, it is possible to observe how they interact and how the solvent mediates these interactions. nih.gov
MD simulations can also be used to sample the conformational space of the catalyst-substrate complex before the chemical reaction occurs, providing starting structures for subsequent QM/MM calculations of the reaction pathway. nsf.gov This combined approach can provide a more complete and realistic picture of a catalytic reaction in solution.
In Silico Screening and Drug Design Efforts for Derivatives
Computational chemistry has emerged as an indispensable tool in modern drug discovery, enabling the rational design and screening of novel therapeutic agents with increased efficiency and reduced cost. For derivatives of (S)-2-Benzhydrylpyrrolidine, a versatile scaffold present in numerous biologically active compounds, in silico methods have been pivotal in exploring their therapeutic potential across a range of diseases. nih.govfrontiersin.orgresearchgate.net These computational strategies, including Quantitative Structure-Activity Relationship (QSAR) modeling, molecular docking, pharmacophore mapping, and molecular dynamics simulations, have guided the synthesis of new analogues with enhanced potency and optimized pharmacokinetic profiles. tandfonline.comtandfonline.comresearchgate.net
A cornerstone of in silico drug design is the development of Quantitative Structure-Activity Relationship (QSAR) models. These models mathematically correlate the structural or physicochemical properties of a series of compounds with their biological activity. For pyrrolidine derivatives, various 2D and 3D-QSAR techniques such as Comparative Molecular Field Analysis (CoMFA), Comparative Molecular Similarity Indices Analysis (CoMSIA), and Hologram QSAR (HQSAR) have been successfully applied. tandfonline.comscispace.comtandfonline.com These studies generate contour maps that visualize the regions where steric, electrostatic, hydrophobic, and hydrogen-bonding modifications would likely enhance or diminish the compound's activity, thereby providing a clear roadmap for structural optimization. tandfonline.comtandfonline.comnih.gov
For instance, in a study aimed at developing novel inhibitors for Myeloid cell leukemia-1 (Mcl-1), a crucial anti-apoptotic protein, 3D-QSAR models were built for a series of pyrrolidine derivatives. The statistical robustness of these models, indicated by high correlation coefficients, confirmed their predictive power. tandfonline.combohrium.com Similarly, robust QSAR models have been developed for pyrrolidine derivatives targeting the Dipeptidyl Peptidase-IV (DPP-IV) enzyme, a key target in type 2 diabetes management. nih.gov
| Target | QSAR Model | q² (Cross-validated r²) | r² (Non-validated r²) | r²_pred (External Validation) | Reference |
|---|---|---|---|---|---|
| Mcl-1 Inhibitors | CoMFA | 0.689 | 0.999 | 0.986 | tandfonline.combohrium.com |
| CoMSIA | 0.614 | 0.923 | 0.815 | tandfonline.combohrium.com | |
| HQSAR | 0.603 | 0.662 | 0.743 | tandfonline.combohrium.com | |
| DPP-IV Inhibitors | CoMFA | 0.727 | 0.973 | Not Reported | nih.gov |
| CoMSIA | 0.870 | 0.981 | Not Reported | nih.gov | |
| HQSAR | 0.939 | 0.949 | Not Reported | nih.gov |
Molecular docking is another powerful computational technique used to predict the preferred orientation and binding affinity of one molecule to a second when they form a stable complex. researchgate.net This method has been extensively used to study how pyrrolidine derivatives interact with the active sites of various biological targets, including enzymes and receptors. nih.govingentaconnect.commdpi.comnih.gov Docking studies can elucidate key molecular interactions, such as hydrogen bonds and hydrophobic contacts, that are crucial for binding. nih.gov For example, research on spiro[pyrrolidin-3,2-oxindoles] as inhibitors of the MDM2-p53 interaction, a key pathway in cancer, used docking to design new compounds. scispace.com The results showed that a newly designed derivative, Pred-01, had a superior binding affinity compared to the parent compound in the dataset. scispace.com
| Target | Compound | Binding Affinity / Score | Key Interacting Residues | Reference |
|---|---|---|---|---|
| MDM2-p53 Interaction | Parent Compound (N°04) | -8.8 kcal/mol | Not Specified | scispace.com |
| Designed Derivative (Pred-01) | -9.4 kcal/mol | scispace.com | ||
| Influenza Neuraminidase | General Pyrrolidine Derivatives | Significant correlation with pIC₅₀ | Trp178, Arg371, Tyr406 | nih.gov |
| Not Applicable | Not Applicable | Not Applicable | ||
| α-mannosidase I | General Pyrrolidine Derivatives | Not Specified | Phe528, Phe329, Phe659 | nih.gov |
| Compound 30 (Best Inhibitor) | Not Specified | Hydrogen bonds, π-π stacking | nih.gov |
Based on the insights from QSAR and docking studies, new derivatives can be rationally designed. researchgate.net For instance, guided by a CoMSIA model, four novel compounds with potentially higher inhibitory activity against the MDM2-p53 interaction were proposed. scispace.com Further in silico analysis of these designed molecules often includes the prediction of their Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties to assess their drug-likeness and potential for oral bioavailability. tandfonline.commdpi.com
Pharmacophore modeling and molecular dynamics (MD) simulations provide additional layers of insight. Pharmacophore models define the essential 3D arrangement of features that a molecule must possess to be active at a specific biological target. frontiersin.orgtandfonline.com These models are used to screen large virtual libraries of compounds to identify novel scaffolds. tandfonline.commdpi.com MD simulations, on the other hand, are used to study the dynamic behavior of the ligand-receptor complex over time, confirming the stability of the binding mode predicted by docking. tandfonline.comtandfonline.com These combined computational efforts have successfully guided the development of pyrrolidine derivatives as potential inhibitors for a wide array of targets, including dipeptidyl peptidases (DPP8), cyclin-dependent kinase 5 (Cdk5), and various enzymes relevant to cancer and infectious diseases. tandfonline.commdpi.comtandfonline.com
Advanced Analytical Techniques for Research and Characterization
Chiral Chromatographic Methods for Enantiomeric Excess Determination
High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for determining the enantiomeric excess (e.e.) of chiral compounds. The separation of enantiomers, which possess identical physical properties in an achiral environment, requires the creation of a chiral environment within the HPLC system. researchgate.netwvu.edu This is typically achieved through one of two main strategies: the use of a Chiral Stationary Phase (CSP) or the addition of a Chiral Mobile Phase Additive (CMPA). chiralpedia.com
The most common approach involves a CSP, where a chiral selector is immobilized onto the support material (e.g., silica). researchgate.net As the racemic mixture passes through the column, the two enantiomers form transient, diastereomeric complexes with the CSP. researchgate.net The principle of chiral recognition relies on a minimum of three simultaneous interactions between the analyte and the chiral selector, where at least one interaction is stereochemically dependent. wvu.edu These interactions can include hydrogen bonds, π-π stacking, dipole-dipole interactions, or steric hindrance, leading to different binding energies and, consequently, different retention times for each enantiomer. sigmaaldrich.com
While specific HPLC methods for the enantiomeric separation of 2-benzhydrylpyrrolidine are not extensively detailed in readily available literature, methods developed for structurally similar compounds provide a clear blueprint. For instance, a method for the related compound 2-(aminomethyl)-1-ethylpyrrolidine (B195583) involved pre-column derivatization followed by separation on a polysaccharide-based CSP. The table below illustrates typical parameters for such a separation.
Table 1: Illustrative Chiral HPLC Method Parameters for a Pyrrolidine (B122466) Derivative This data is based on a method for a related compound, 2-(aminomethyl)-1-ethylpyrrolidine, and serves as an example of a typical analytical setup.
| Parameter | Condition | Reference |
|---|---|---|
| Chiral Stationary Phase (CSP) | Chiralcel OD-H (Cellulose tris(3,5-dimethylphenylcarbamate) on silica (B1680970) gel) | nih.gov |
| Mobile Phase | n-hexane:ethanol (98:2, v/v) with 0.2% triethylamine | nih.gov |
| Flow Rate | 1.0 mL/min | nih.gov |
| Column Temperature | 25°C | nih.gov |
| Detection | UV at 254 nm | nih.gov |
| Derivatization (Pre-column) | Reaction with 4-nitrobenzoic acid to form amide derivatives | nih.gov |
Method development involves screening various CSPs (e.g., polysaccharide-based, protein-based, cyclodextrin-based) and mobile phase compositions (e.g., normal phase, reversed-phase, polar ionic mode) to achieve baseline resolution of the enantiomers. sigmaaldrich.commedchemexpress.com The successful development and validation of such a method allow for the accurate quantification of the (S)-enantiomer and the detection of any unwanted (R)-enantiomer, ensuring the compound's enantiomeric purity. unipi.it
Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for structural elucidation and purity determination. In the context of chiral analysis, its application extends to the determination of enantiomeric composition through the use of chiral solvating agents.
(S)-2-Benzhydrylpyrrolidine itself is utilized as a Chiral Solvating Agent (CSA) for the NMR analysis of other chiral compounds. chemicalbook.comchemicalbook.comcaymanchem.com When the CSA is added to a solution of a racemic analyte, it forms transient diastereomeric complexes through non-covalent interactions, such as hydrogen bonds or π-π interactions. unipi.itresearchgate.net These diastereomeric complexes exist in a different chemical environment, which can lead to separate, distinguishable signals (a phenomenon known as enantiodifferentiation) in the ¹H or ¹³C NMR spectrum for the two enantiomers of the analyte. researchgate.netdntb.gov.ua
The magnitude of the chemical shift difference (ΔΔδ) between the signals of the two enantiomers allows for the direct calculation of the enantiomeric excess of the analyte by integrating the respective peaks. nih.gov (S)-2-Benzhydrylpyrrolidine has been shown to be an effective CSA for determining the enantiomeric purity of chiral carboxylic acids and some secondary alcohols. researchgate.net The effectiveness of the CSA is influenced by factors such as solvent polarity, concentration, and temperature, which affect the stability and equilibrium of the diastereomeric complexes. researchgate.net
Table 2: Application of (S)-2-Benzhydrylpyrrolidine as a Chiral Solvating Agent
| Analyte Class | Mechanism of Interaction | Reference |
|---|---|---|
| Chiral Carboxylic Acids | Acid-base interaction between the analyte's carboxylic acid and the CSA's secondary amine, forming a diastereomeric salt pair. | researchgate.net |
| Chiral Secondary Alcohols | Hydrogen bonding between the analyte's hydroxyl group and the CSA's amine, potentially with supporting π-π interactions. | researchgate.net |
Two-dimensional (2D) NMR techniques are indispensable for elucidating complex molecular structures and probing the specific intermolecular interactions responsible for chiral recognition. unipi.it When (S)-2-Benzhydrylpyrrolidine is used as a CSA, 2D NMR experiments can map the precise nature of the diastereomeric complexes formed with an analyte.
Nuclear Overhauser Effect Spectroscopy (NOESY) is particularly valuable, as it identifies correlations between protons that are close in space, even if they are not connected through chemical bonds. nih.govbioscience.co.uk By analyzing the NOESY spectrum of the CSA-analyte mixture, researchers can determine the specific spatial proximity between the protons of the (S)-2-benzhydrylpyrrolidine and those of each enantiomer of the analyte. nih.gov This provides direct evidence of the binding mode, revealing, for example, which aromatic ring of the benzhydryl group is interacting with a specific part of the analyte. nih.gov Other 2D techniques like COSY, HSQC, and HMBC are used to unambiguously assign all proton and carbon signals of the complex, which is a prerequisite for interpreting the more complex NOESY data. nih.gov
Table 3: Role of 2D NMR Techniques in Studying CSA-Analyte Interactions
| 2D NMR Experiment | Information Gained | Reference |
|---|---|---|
| NOESY/ROESY | Identifies through-space interactions, revealing the 3D structure and orientation of the analyte relative to the CSA in the diastereomeric complex. | nih.govbioscience.co.uk |
| COSY | Establishes proton-proton (¹H-¹H) coupling networks, confirming the spin systems within the CSA and analyte. | purdue.edu |
| HSQC | Correlates directly bonded protons and heteronuclei (e.g., ¹H-¹³C), aiding in the assignment of the carbon skeleton. | purdue.edu |
| HMBC | Shows correlations between protons and carbons over two to three bonds, helping to piece together the full molecular structure and confirm assignments. | nih.gov |
X-ray Crystallography for Absolute Configuration and Solid-State Analysis
X-ray crystallography is the definitive method for determining the absolute configuration of a chiral molecule and for analyzing its three-dimensional structure in the solid state. This technique involves irradiating a single crystal of the compound with X-rays and analyzing the resulting diffraction pattern. For a chiral molecule, this analysis allows for the unambiguous assignment of the (S) or (R) configuration at its stereocenters.
The analysis of a related compound, 1,2-diphenyl-2-(pyrrolidin-1-yl)ethanone hydrochloride, reveals key solid-state interactions that are likely relevant to (S)-2-Benzhydrylpyrrolidine hydrochloride. nih.gov In the crystal lattice, molecules are held together by a network of hydrogen bonds, often mediated by the chloride counter-ion and any co-crystallized solvent (e.g., water). nih.gov Furthermore, π–π stacking and edge-to-face interactions between the phenyl rings are significant forces that dictate the molecular packing. nih.gov The precise measurement of bond lengths, bond angles, and torsion angles provides a complete geometric description of the molecule in its lowest energy solid-state conformation.
Table 4: Illustrative Crystallographic Data for a Related Pyrrolidine Derivative This data is for 1,2-diphenyl-2-(pyrrolidin-1-yl)ethanone hydrochloride hemihydrate, a structurally similar compound, and demonstrates the type of information obtained from an X-ray diffraction study.
| Parameter | Value / Description | Reference |
|---|---|---|
| Key Interactions | Hydrogen bonding involving the ammonium (B1175870) proton, chloride anion, and water of crystallization. | nih.gov |
| π-Interactions | Both π–π stacking and edge-to-π interactions observed between phenyl rings of adjacent molecules. | nih.gov |
| Inter-ring C-C distances | Observed in the range of 3.6600(17) to 3.6985(17) Å, indicating substantial π-stacking. | nih.gov |
| Ring Centroid Distance | 3.684 Å | nih.gov |
Mass Spectrometry for Reaction Monitoring and Product Identification
Mass spectrometry (MS) is a vital analytical tool for confirming the molecular weight of a compound and for monitoring the progress of chemical reactions in real-time. nih.govresearchgate.net For (S)-2-Benzhydrylpyrrolidine, electrospray ionization (ESI) or atmospheric solids analysis probe (ASAP) MS can be used to identify the protonated molecule of the free base [M+H]⁺. waters.com
Ambient ionization techniques, which require little to no sample preparation, are particularly powerful for reaction monitoring. nih.govresearchgate.net A small aliquot of the reaction mixture can be analyzed directly at different time points. By tracking the ion intensity of the starting materials and the product ion, chemists can determine the reaction's progress and endpoint. This is crucial for optimizing reaction conditions such as temperature, time, and catalyst loading to maximize yield and minimize impurities. Tandem mass spectrometry (MS/MS) can be further used to fragment the product ion, providing structural confirmation by analyzing the resulting fragment ions. purdue.eduwaters.com
Table 5: Application of Mass Spectrometry in the Analysis of 2-Benzhydrylpyrrolidine
| Technique | Application | Key Measurement | Reference |
|---|---|---|---|
| LC-MS with ESI | Product Identification & Purity Check | Detection of the protonated molecular ion [M+H]⁺ | purdue.edu |
| Ambient Ionization MS (e.g., ASAP, LTP) | Real-time Reaction Monitoring | Tracking ion intensity of reactants and products over time. | waters.comresearchgate.net |
| Tandem MS (MS/MS) | Structural Confirmation | Analysis of fragmentation patterns of the parent ion to confirm its structure. | waters.com |
Derivatization Strategies for Enhanced Analytical Performance
Chemical derivatization is a strategy used to modify an analyte to improve its analytical properties, such as its detectability, chromatographic separation, or ionization efficiency. chiralpedia.com While (S)-2-Benzhydrylpyrrolidine has chromophores (the phenyl rings) that allow for UV detection, its response may be insufficient for trace-level analysis. Furthermore, without a fluorophore, it cannot be analyzed by the highly sensitive fluorescence detection (FLD).
For HPLC analysis, the secondary amine of the pyrrolidine ring is a prime target for derivatization. researchgate.netmdpi.com Pre-column derivatization involves reacting the analyte with a labeling reagent before injection into the HPLC system. Reagents like 4-chloro-7-nitrobenzofurazan (B127121) (NBD-Cl) or 4-fluoro-7-nitro-2,1,3-benzoxadiazole (NBD-F) react with secondary amines to produce highly fluorescent derivatives. researchgate.netthermofisher.com This allows for quantification at much lower concentrations using an HPLC-FLD system. This approach is particularly useful when analyzing samples from complex matrices where high sensitivity and selectivity are required. mdpi.com
Table 6: Potential Derivatization Reagents for (S)-2-Benzhydrylpyrrolidine
| Derivatization Reagent | Target Functional Group | Purpose | Detection Method | Reference |
|---|---|---|---|---|
| 4-Chloro-7-nitrobenzofurazan (NBD-Cl) | Secondary Amine | Introduce a fluorophore for enhanced sensitivity. | HPLC-FLD | researchgate.netmdpi.com |
| 4-Fluoro-7-nitro-2,1,3-benzoxadiazole (NBD-F) | Secondary Amine | More reactive alternative to NBD-Cl for forming fluorescent derivatives. | HPLC-FLD | thermofisher.com |
| Dansyl Chloride | Secondary Amine | Forms fluorescent dansyl amides for sensitive detection. | HPLC-FLD | thermofisher.com |
| 4-Nitrobenzoic acid (via activation) | Secondary Amine | Introduce a strong chromophore for enhanced UV detection. | HPLC-UV | nih.gov |
Derivatization and Structural Modification of the S 2 Benzhydrylpyrrolidine Scaffold
Functionalization at the Pyrrolidine (B122466) Nitrogen
The secondary amine of the pyrrolidine ring is a primary site for functionalization. This modification is crucial as the nitrogen atom is directly involved in the catalytic cycle through the formation of enamine or iminium ion intermediates. Altering the steric and electronic environment around the nitrogen can significantly impact the catalyst's performance.
One of the most common and effective modifications is the introduction of a silyl (B83357) ether group by reacting the parent prolinol with a silyl halide. For instance, the hydroxyl group of (S)-α,α-diphenylprolinol, the precursor to (S)-2-Benzhydrylpyrrolidine, is often converted to a trimethylsilyl (TMS) or triethylsilyl (TES) ether. These silylated derivatives, known as Hayashi-Jørgensen catalysts, have demonstrated broad utility and high stereocontrol in a variety of asymmetric transformations. The bulky silyl group plays a critical role in shielding one face of the reactive intermediate, thereby directing the approach of the substrate and controlling the stereochemical outcome.
Further derivatization at the nitrogen can involve the introduction of various alkyl or aryl groups, though this is less common than modification of the prolinol's hydroxyl group. The basicity of the pyrrolidine nitrogen is a key factor, and substituents at the C-2 position, such as the benzhydryl group, have a strong effect on this property.
Modifications of the Benzhydryl Moiety
The benzhydryl moiety, consisting of two phenyl rings attached to the carbon adjacent to the pyrrolidine nitrogen, defines the steric environment of the catalytic pocket. Modifications to these aromatic rings are a powerful strategy for tuning the catalyst's selectivity. By introducing substituents at the ortho-, meta-, or para-positions of the phenyl rings, researchers can modulate both steric hindrance and electronic properties.
Studies on diarylprolinol silyl ether catalysts have shown that these modifications directly influence reactivity and stereoselectivity. For example, in the enantioselective Diels-Alder reaction, catalysts with electron-deficient aromatic groups, such as p-bromophenyl or p-nitrophenyl, lead to faster reactions with high diastereo- and enantioselectivities acs.org. Conversely, electron-rich substituents like o-methoxyphenyl can slow down the reaction, although high selectivity can still be achieved with longer reaction times acs.org.
The versatility of this approach allows for the creation of a library of catalysts tailored for specific substrates. Besides substituted phenyl rings, other aromatic systems like 2-naphthyl and heteroaromatic groups such as furyl have also been successfully incorporated, demonstrating the broad scope of this modification strategy acs.org.
Table 1: Effect of Benzhydryl Moiety Substitution on an Asymmetric Diels-Alder Reaction Data sourced from studies on diarylprolinol silyl ether catalysts in the reaction between α,β-unsaturated aldehydes and cyclopentadiene. acs.org
| Entry | Aldehyde Substituent (Ar) | Catalyst Aryl Group | Yield (%) | exo/endo Ratio | ee (%) (exo) |
| 1 | Phenyl | 3,5-bis(trifluoromethyl)phenyl | 80 | 85:15 | 97 |
| 2 | 2-Naphthyl | 3,5-bis(trifluoromethyl)phenyl | 85 | 86:14 | 98 |
| 3 | o-Methoxyphenyl | 3,5-bis(trifluoromethyl)phenyl | 75 | 88:12 | 97 |
| 4 | p-Bromophenyl | 3,5-bis(trifluoromethyl)phenyl | 82 | 84:16 | 98 |
| 5 | p-Nitrophenyl | 3,5-bis(trifluoromethyl)phenyl | 88 | 85:15 | 99 |
| 6 | 2-Furyl | 3,5-bis(trifluoromethyl)phenyl | 78 | 82:18 | 96 |
Introduction of Additional Chiral Elements and Stereogenic Centers
To achieve higher levels of stereocontrol, particularly in complex transformations involving the formation of multiple stereocenters, researchers have explored the introduction of additional chiral elements onto the (S)-2-benzhydrylpyrrolidine scaffold. This can involve creating new stereogenic centers on the pyrrolidine ring or on the substituents.
One approach is the synthesis of C2-symmetric 2,5-disubstituted pyrrolidine derivatives. rsc.org These catalysts, which possess a rotational axis of symmetry, can offer excellent stereochemical control in reactions such as the addition of diethylzinc to aryl aldehydes. rsc.org For example, N-(2′,2′-diphenyl-2′-hydroxyethyl)-(2R,5R)-bis(methoxymethyl)pyrrolidine has been used as a chiral ligand to produce secondary alcohols with high chemical yield (85–95%) and very high enantiomeric excess (70–96%) rsc.org.
Another strategy involves creating a stereogenic quaternary center at the C-2 position, leading to 2,2-disubstituted pyrrolidines. nih.gov These novel structures can provide unique steric environments for asymmetric transformations. The synthesis of chiral tritylpyrrolidine derivatives, which are structurally related to benzhydrylpyrrolidines but with a third phenyl ring creating a quaternary center, has also been developed. These compounds have proven to be efficient organocatalysts for reactions like asymmetric benzoyloxylation. nih.govresearchgate.net
Synthesis of Immobilized and Polymeric Catalytic Systems
The immobilization of homogeneous organocatalysts onto solid supports is a significant area of research, driven by the need for more sustainable and economically viable chemical processes. Immobilized catalysts can be easily separated from the reaction mixture and recycled, reducing waste and cost.
(S)-2-Benzhydrylpyrrolidine derivatives have been successfully immobilized on various supports, including polymers and inorganic materials. One notable example is the synthesis of a catalyst supported on a Polyhedral Oligomeric Silsesquioxane (POSS) cage. A diarylprolinol silyl ether moiety was attached to a POSS nanostructure via a "click" chemistry reaction (copper-catalyzed azide-alkyne cycloaddition). researchgate.net This POSS-supported catalyst was highly effective in asymmetric Michael addition reactions of aldehydes to nitroalkenes, affording products in good yields with excellent enantioselectivities. researchgate.net Crucially, the catalyst could be easily recovered and reused for at least eight cycles without a significant loss of activity or selectivity. researchgate.net
Another approach involves the creation of catalytic microporous organic polymer networks (POPs) containing the pyrrolidine moiety. These materials are synthesized by incorporating the catalytic unit directly into a porous polymer structure. The resulting catalytic polymers have shown high efficiency and recyclability in various C-N and C-C bond-forming reactions.
Table 2: Recyclability of POSS-Supported Diarylprolinol Silyl Ether Catalyst Data from the asymmetric Michael addition of propanal to β-nitrostyrene. researchgate.net
| Cycle | Yield (%) | dr (syn/anti) | ee (%) (syn) |
| 1 | 92 | 90:10 | 99 |
| 2 | 91 | 90:10 | 99 |
| 3 | 92 | 89:11 | 98 |
| 4 | 90 | 90:10 | 99 |
| 5 | 89 | 88:12 | 98 |
| 6 | 89 | 89:11 | 98 |
| 7 | 88 | 88:12 | 97 |
| 8 | 88 | 87:13 | 97 |
Study of Substituent Effects on Reactivity and Selectivity
The systematic study of how substituents on the catalyst scaffold influence reactivity and selectivity is fundamental to rational catalyst design. For (S)-2-benzhydrylpyrrolidine and its derivatives, particularly the diarylprolinol silyl ethers, these effects have been extensively investigated. Both electronic and steric effects play crucial roles in determining the catalyst's efficacy.
Electronic Effects: As mentioned in section 7.2, the electronic nature of substituents on the benzhydryl moiety's aryl rings has a profound impact. Electron-withdrawing groups can increase the acidity of the iminium ion intermediate, accelerating reactions that proceed through this pathway, such as the Diels-Alder reaction. acs.org Computational studies have helped to elucidate these electronic contributions, providing insights into the transition state geometries that govern stereoselectivity. rsc.orgresearchgate.net
Steric Effects: The steric bulk of the catalyst is a primary factor in controlling enantioselectivity. The large diarylmethyl group, often further enlarged by a bulky silyl ether, effectively blocks one face of the enamine or iminium ion intermediate. The size and position of substituents on the aryl rings can fine-tune this steric shielding. For example, computational evaluations using steric maps have been employed to quantify the steric environment created by the ligand and correlate it with experimental stereoselectivity. Subtle modifications, such as changing substituents on a bridging unit far from the active site, can have a "buttressing effect," pushing the primary steric-directing group closer to the substrate and enhancing stereoselectivity. nih.gov The choice of the silyl group itself also has a steric impact; for instance, a triethylsilyl (TES) group generally provides higher enantioselectivity than a trimethylsilyl (TMS) group in certain Diels-Alder reactions due to its increased bulk. acs.org
These detailed studies allow for a more predictable and knowledge-based approach to catalyst modification, moving beyond simple screening to a more rational design of catalysts for specific asymmetric transformations.
Future Perspectives and Emerging Research Avenues
Development of Next-Generation Pyrrolidine-Based Catalysts
The foundational structure of (S)-2-Benzhydrylpyrrolidine is a key component in the development of more sophisticated organocatalysts. Research efforts are focused on modifying the pyrrolidine (B122466) ring and its substituents to enhance catalytic activity, selectivity, and substrate scope. A significant breakthrough in organocatalysis occurred with the use of diarylprolinol silyl (B83357) ethers for the asymmetric functionalization of aldehydes, highlighting the importance of the bulky diarylmethyl motif. unibo.itmdpi.com
Future catalysts are being designed by:
Introducing additional functional groups: Incorporating hydrogen-bond donors (e.g., thiourea (B124793), carboxylic acids) or other coordinating groups can create bifunctional catalysts that offer enhanced stereocontrol. unibo.it
Creating hybrid structures: Combining the pyrrolidine scaffold with other privileged structures, such as peptides or other heterocyclic systems, can lead to catalysts with unique reactivity. mdpi.com For instance, dipeptides and tripeptides incorporating proline have been shown to be effective in asymmetric aldol (B89426) reactions. unibo.itmdpi.com
Tuning steric and electronic properties: Systematically altering the substituents on the benzhydryl group or the pyrrolidine ring allows for fine-tuning of the catalyst's properties to suit specific transformations.
These next-generation catalysts are expected to overcome the limitations of earlier systems, such as insolubility in common organic solvents and the need for high catalyst loadings. mdpi.com
| Catalyst Type | Modification Strategy | Targeted Application | Anticipated Advantage |
| Bifunctional Catalysts | Incorporation of thiourea or amide moieties | Asymmetric aldol and Michael reactions | Enhanced stereocontrol via dual activation |
| Peptide-Based Catalysts | Conjugation with amino acids (e.g., threonine) | Aldol reactions in aqueous media | Improved efficiency and environmental friendliness |
| Hybrid Scaffolds | Fusion with pyroglutamic acid derivatives | Asymmetric aldol reactions | High performance in both organic and aqueous media mdpi.com |
Integration into Flow Chemistry and Continuous Manufacturing
The transition from batch to continuous manufacturing processes is a major trend in the chemical and pharmaceutical industries. Flow chemistry offers significant advantages, including improved heat transfer, enhanced safety, and greater consistency. Pyrrolidine-based catalysts and synthetic intermediates are being integrated into these continuous systems.
The synthesis of Active Pharmaceutical Ingredients (APIs) often involves multiple steps, which can be streamlined using flow reactors. For example, the continuous flow synthesis of Diphenhydramine hydrochloride has been demonstrated, showcasing high atom economy and waste minimization by combining starting materials in a 1:1 molar ratio without additional solvent at high temperatures. rsc.org This approach, where the product is formed as a molten salt, represents a novel method for continuous API production. rsc.org Similarly, multi-step syntheses of other complex molecules, such as Ribociclib and Ciprofloxacin, have been successfully adapted to flow processes, often involving in-line separations and the use of packed-bed reactors. nih.gov
Future research will focus on:
Heterogenization of Catalysts: Immobilizing pyrrolidine-based catalysts on solid supports to facilitate their use in packed-bed reactors, simplifying purification and enabling catalyst recycling.
Multi-step Telescoped Reactions: Designing integrated flow systems where the crude product from one reaction is directly used as the substrate in the next, minimizing intermediate isolation steps. nih.gov
In-line Analytics: Incorporating real-time monitoring techniques, such as mass spectrometry, to optimize reaction conditions and ensure product quality throughout the continuous process. rsc.org
Application of Artificial Intelligence and Machine Learning in Catalyst Design
Artificial Intelligence (AI) and Machine Learning (ML) are revolutionizing materials and catalyst discovery. researchgate.net These computational tools can navigate the vast chemical space to identify promising catalyst structures, accelerating the design-synthesis-testing cycle that traditionally relies on trial-and-error and chemical intuition. paperpublications.org
In the context of pyrrolidine-based catalysts, AI and ML can be applied to:
Predict Catalyst Performance: ML models, trained on existing experimental or computational data, can predict the enantioselectivity and reactivity of new catalyst designs. researchgate.netresearchgate.net Techniques like artificial neural networks (ANN) and random forests can reveal complex structure-activity relationships. researchgate.net
Elucidate Reaction Mechanisms: Combining ML with Density Functional Theory (DFT) calculations can help uncover potential reaction pathways and transition states, providing deeper insights for rational catalyst improvement. researchgate.netdigitellinc.com
Automated Discovery Workflows: An integrated AI workflow can mine scientific literature for synthesis parameters, use Bayesian optimization to propose new experimental conditions, and learn from the results in an active learning loop to iteratively refine catalyst performance. arxiv.org
| AI/ML Application | Technique Used | Goal |
| Catalyst Screening | Machine Learning (ML) models | Rapidly screen virtual libraries of catalysts to identify top candidates. researchgate.net |
| Mechanism Exploration | Density Functional Theory (DFT) and ML | Understand intricate reaction mechanisms for rational design. researchgate.net |
| Automated Optimization | Bayesian Optimization, Large Language Models (LLMs) | Expedite the optimization of catalyst synthesis and reaction conditions. arxiv.org |
| Property Prediction | Graph Neural Networks (GNNs) | Predict catalytic properties based on molecular structure. digitellinc.com |
Exploration in Novel Asymmetric Transformations
While pyrrolidine-based catalysts are well-established in reactions like aldol and Michael additions, ongoing research seeks to apply them to new and more challenging asymmetric transformations. unibo.it The unique stereoelectronic environment created by the (S)-2-Benzhydrylpyrrolidine scaffold makes it an attractive starting point for catalysts aimed at novel bond formations.
Emerging areas of exploration include:
Photoredox Catalysis: Combining organocatalysis with photoredox catalysis to enable novel enantioselective radical reactions.
C-H Functionalization: Developing catalysts capable of stereoselectively activating and functionalizing otherwise inert C-H bonds.
Asymmetric Cycloadditions: Expanding the scope of Diels-Alder and other cycloaddition reactions to synthesize complex polycyclic structures with high stereocontrol. unibo.it
Reductive Amination: Biocatalytic methods, such as the use of amine dehydrogenases, are being developed for the asymmetric synthesis of chiral amines and lactams, achieving high stereoselectivity (e.g., >99% ee). mdpi.com
The success of these explorations depends on the rational design of catalysts where the bulky benzhydryl group can effectively shield one face of the reactive intermediate, directing the approach of the substrate to achieve high enantioselectivity.
Design of New Bioactive Compound Classes
The pyrrolidine ring is a privileged scaffold in medicinal chemistry due to its three-dimensional structure, which allows for effective exploration of pharmacophore space. researchgate.netnih.gov The benzhydryl moiety is also present in numerous bioactive compounds. The combination of these two structural motifs in (S)-2-Benzhydrylpyrrolidine makes its derivatives promising candidates for new therapeutic agents.
Research is focused on synthesizing and evaluating novel compound classes for various biological targets:
Central Nervous System (CNS) Agents: The pyrrolidine scaffold is a key component of molecules targeting CNS disorders. For example, novel pyrrolidine-2,5-dione derivatives bearing a benzhydryl group have been investigated for their anticonvulsant properties. nih.gov
Enzyme Inhibitors: The stereochemistry of the pyrrolidine ring is crucial for specific interactions with enzyme active sites. (S)-1-(2-chloroacetyl)pyrrolidine-2-carbonitrile serves as a key intermediate for Dipeptidyl Peptidase IV (DPP-IV) inhibitors used in the treatment of type-II diabetes. beilstein-journals.org
Monoamine Transporter Blockers: Trisubstituted pyran derivatives incorporating a benzhydryl group have been identified as a novel class of potent blockers for serotonin (SERT) and norepinephrine (NET) transporters, with activity being highly dependent on stereochemistry. nih.gov
The design of these new bioactive compounds often involves creating libraries of derivatives where the substitution pattern on the benzhydryl rings and the pyrrolidine nitrogen is varied to optimize potency and selectivity. researchgate.net
| Compound Class | Biological Target | Therapeutic Area |
| Pyrrolidine-2,5-diones | Ion channels/receptors | Anticonvulsant (CNS) nih.gov |
| Cyanopyrrolidines | Dipeptidyl Peptidase IV (DPP-IV) | Anti-diabetic beilstein-journals.org |
| Benzhydryl-pyrans | Serotonin/Norepinephrine Transporters (SERT/NET) | Antidepressant/Neurological nih.gov |
| Polyhydroxylated Pyrrolidines | α-glycosidase (AG) | Anti-diabetic, Anti-cancer nih.gov |
Strategies for Enhancing Sustainability in Compound Synthesis and Utilization
Green chemistry principles are increasingly important in the synthesis and application of chemical compounds. For (S)-2-Benzhydrylpyrrolidine and its derivatives, future strategies will focus on reducing environmental impact across the entire lifecycle.
Key sustainability strategies include:
Atom Economy: Designing synthetic routes that maximize the incorporation of starting material atoms into the final product, such as the solvent-free synthesis of diphenhydramine hydrochloride. rsc.org
Use of Greener Solvents: Replacing hazardous organic solvents with more environmentally benign alternatives, such as water or bio-based solvents. Research has shown the efficacy of certain proline-based dipeptide catalysts in aqueous media. mdpi.com
Catalyst Recycling: Developing robust methods for catalyst recovery and reuse, particularly through immobilization on solid supports for use in continuous flow systems.
Biocatalysis: Employing enzymes as catalysts, which operate under mild conditions (neutral pH, room temperature) and often exhibit exceptional chemo-, regio-, and stereoselectivity, as seen in the synthesis of chiral γ-valerolactone and 5-methylpyrrolidin-2-one derivatives. mdpi.com
Energy Efficiency: Utilizing manufacturing technologies like flow chemistry that can reduce energy consumption compared to traditional batch processing. rsc.org
By integrating these strategies, the chemical community can continue to leverage the synthetic power of pyrrolidine-based compounds while minimizing their environmental footprint.
Q & A
Basic Research Questions
Q. What are the key considerations for synthesizing (S)-2-Benzhydrylpyrrolidine hydrochloride with high enantiomeric purity?
- Methodological Answer : Enantiomeric purity is critical for pharmacological activity. Use chiral catalysts (e.g., transition-metal complexes) or asymmetric hydrogenation to favor the (S)-enantiomer. Purification via chiral chromatography (e.g., using amylose- or cellulose-based columns) ensures separation from the (R)-isomer. Monitor purity using polarimetry or chiral HPLC with UV detection .
Q. How does pH influence the stability and solubility of this compound during formulation?
- Methodological Answer : Protonation of the pyrrolidine nitrogen at acidic pH (≤4) enhances solubility but may reduce stability due to hydrolysis. Conduct accelerated stability studies (40°C/75% RH) across pH 2–8 to identify optimal buffering conditions. Use UV spectroscopy and LC-MS to track degradation products like benzhydrol or pyrrolidine derivatives .
Q. What experimental approaches are used to assess the biological activity of this compound?
- Methodological Answer :
- In vitro : Radioligand binding assays (e.g., dopamine or serotonin receptor subtypes) to determine IC₅₀ values.
- In vivo : Rodent models for neurotransmitter modulation (e.g., forced swim test for antidepressant activity).
- Dose-response studies : Use pharmacokinetic profiling (plasma/tissue distribution) to correlate efficacy with bioavailability .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported biological activity data for this compound across different studies?
- Methodological Answer : Discrepancies often arise from variations in assay conditions. Standardize protocols:
- Receptor source : Use cloned human receptors instead of animal-derived tissues.
- Buffer composition : Maintain consistent ionic strength (e.g., 150 mM NaCl) and temperature (25°C).
- Statistical rigor : Apply meta-analysis to aggregate data from independent studies and identify outliers .
Q. What advanced techniques validate enantiomeric purity in synthesized batches of this compound?
- Methodological Answer :
- Chiral SFC (Supercritical Fluid Chromatography) : Higher resolution than HPLC for separating diastereomers.
- X-ray crystallography : Confirm absolute configuration using single-crystal diffraction.
- NMR with chiral shift reagents : Europium complexes induce splitting of enantiomer signals in ¹H-NMR .
Q. How can formulation challenges (e.g., low oral bioavailability) be addressed for this compound?
- Methodological Answer :
- Nanoparticle encapsulation : Use PLGA or liposomes to enhance solubility and intestinal absorption.
- Co-crystallization : Improve dissolution rate by forming co-crystals with succinic acid or caffeine.
- In vitro-in vivo correlation (IVIVC) : Apply USP dissolution apparatus (e.g., paddle method) and compare with pharmacokinetic data from rodent models .
Q. What methodologies are employed to study degradation pathways of this compound under stress conditions?
- Methodological Answer :
- Forced degradation : Expose to heat (80°C), UV light (254 nm), and oxidative agents (H₂O₂).
- LC-QTOF-MS : Identify degradation products (e.g., benzhydryl oxidation to ketone derivatives).
- DFT calculations : Predict degradation mechanisms by modeling bond dissociation energies .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
